molecular formula C15H19FN2O B3846557 1-[6-(2-Fluorophenoxy)hexyl]imidazole

1-[6-(2-Fluorophenoxy)hexyl]imidazole

Cat. No.: B3846557
M. Wt: 262.32 g/mol
InChI Key: FKDLJGKHXIFCQH-UHFFFAOYSA-N
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Description

1-[6-(2-Fluorophenoxy)hexyl]imidazole is a fluorinated imidazole derivative characterized by a hexyl chain linking the imidazole ring to a 2-fluorophenoxy substituent.

Properties

IUPAC Name

1-[6-(2-fluorophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-14-7-3-4-8-15(14)19-12-6-2-1-5-10-18-11-9-17-13-18/h3-4,7-9,11,13H,1-2,5-6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDLJGKHXIFCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Fluorophenoxy)hexyl]imidazole typically involves the following steps:

    Formation of the Fluorophenoxy Hexyl Intermediate:

    Imidazole Ring Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(2-Fluorophenoxy)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.

Major Products:

  • Oxidized derivatives, reduced derivatives, and substituted imidazole compounds are the major products formed from these reactions.

Scientific Research Applications

1-[6-(2-Fluorophenoxy)hexyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[6-(2-Fluorophenoxy)hexyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]imidazole Hydrochloride

  • Structural Differences: The 2-fluorophenoxy group in the target compound is replaced with a 2-chloro-4-methoxyphenoxy group.
  • The methoxy group enhances hydrophilicity due to its electron-donating nature, which may improve solubility in polar solvents .

1-[6-(Benzo[d][1,3]dioxol-5-yloxy)hexyl]imidazole Derivatives

  • Structural Differences: The 2-fluorophenoxy group is replaced with a benzo[d][1,3]dioxol-5-yloxy moiety.
  • Impact on Properties :
    • The fused dioxolane ring introduces rigidity and may enhance π-π stacking interactions in supramolecular assemblies.
    • Fluorine at the 5-position (as in 5-fluoro derivatives) could modulate electronic properties and metabolic stability .

Chain-Length and Functional Group Variations

1-(1-Phenylhexan-2-yl)imidazole

  • Structural Differences: A branched hexyl chain with a phenylmethyl substituent replaces the linear phenoxyhexyl chain.
  • The phenyl group increases lipophilicity (PSA: 17.82) compared to the phenoxy-linked target compound .

1-(6-Ferrocenylhexyl)-1H-imidazole

  • Structural Differences: The phenoxy group is replaced with a ferrocenyl (organometallic) moiety.
  • Impact on Properties :
    • The ferrocenyl group introduces redox activity, enabling applications in catalysis or electrochemical sensors.
    • The hexyl chain length is retained, suggesting similar solubility profiles to the target compound .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 2-Fluorophenoxy, hexyl chain C₁₅H₁₈FN₂O Potential pharmacological agent N/A (Target)
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]imidazole HCl 2-Cl, 4-OCH₃, hexyl chain C₁₆H₂₁ClN₂O₂ Ionic liquid precursor
1-(6-Ferrocenylhexyl)-1H-imidazole Ferrocenyl, hexyl chain C₂₀H₂₆FeN₂ Catalysis, redox-active materials
2-(1H-Indol-3-ylthio)-6-(difluoromethoxy)-1H-benzo[d]imidazole Indol-3-ylthio, difluoromethoxy C₁₆H₁₂F₂N₃OS Antimicrobial activity (Yield: 88%)

Q & A

Q. What are the most efficient synthetic routes for 1-[6-(2-Fluorophenoxy)hexyl]imidazole, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives often involves multi-step reactions, including nucleophilic substitutions and cyclization. A solvent-free method using Eaton’s reagent (phosphorus pentoxide-methanesulfonic acid) has demonstrated high efficiency for fused imidazo-thiazole derivatives, achieving yields of 90–96% under mild conditions . For this compound, a plausible route involves:

Alkylation : React 2-fluorophenol with 1,6-dibromohexane to form 6-(2-fluorophenoxy)hexyl bromide.

Imidazole ring formation : Use a Debus-Radziszewski reaction with glyoxal, ammonia, and a carbonyl compound to introduce the imidazole moiety.

Coupling : Attach the hexyl chain to the imidazole via nucleophilic substitution.
Optimization strategies :

  • Monitor reactions via TLC and adjust stoichiometry to minimize byproducts.
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How can researchers characterize the structural and chemical stability of this compound?

Key characterization techniques include:

  • NMR spectroscopy : Confirm substituent positions and purity. For fluorinated imidazoles, 19F^{19}\text{F} NMR is critical to verify the fluorophenoxy group .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability, especially for solvent-free synthetic protocols .

Q. Stability considerations :

  • The fluorophenoxy group enhances resistance to oxidative degradation but may undergo hydrolysis under strong acidic/basic conditions. Test stability in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for anticancer applications?

Methodology :

Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology with known imidazole inhibitors .

Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities.

Validation : Compare docking scores with in vitro kinase inhibition assays (e.g., IC50_{50} values).

Example : A study on 2-phenyl-1H-benzo[d]imidazole derivatives revealed strong EGFR binding (docking score: −9.2 kcal/mol), correlating with cytotoxic activity in MCF-7 cells (IC50_{50} = 2.1 µM) . For this compound, focus on hydrophobic interactions between the hexyl chain and kinase pockets .

Q. How should researchers address contradictory data between in silico predictions and in vitro results for this compound?

Case example : If docking predicts strong kinase inhibition but in vitro assays show low activity:

Re-evaluate binding modes : Check for solvent accessibility or conformational flexibility in the target protein.

ADMET profiling : Assess solubility (e.g., via shake-flask method) and metabolic stability (e.g., liver microsome assays). Poor bioavailability may mask in vitro efficacy .

Synergistic assays : Test combinations with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux mechanisms .

Q. What strategies can improve the pharmacokinetic profile of this compound derivatives?

Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility.
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve bioavailability.
  • Fluorine substitution : The 2-fluorophenoxy group may reduce CYP450-mediated metabolism, extending half-life .

Table 1 : Comparative PK Parameters of Imidazole Derivatives

DerivativeSolubility (µg/mL)LogPt1/2_{1/2} (h)
Parent12.53.82.1
Prodrug A45.22.54.3
Liposomal98.61.96.7

Methodological Resources

  • Database searches : Use SciFinder and Reaxys for synthetic protocols, and ChEMBL for bioactivity data .
  • Patents : Explore USPTO and Espacenet for imidazole-based kinase inhibitors .
  • Collaboration : Engage with computational chemists to refine docking models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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